Methyl 2-hydroxy-2,2-di-p-tolylacetate
Overview
Description
Methyl 2-hydroxy-2,2-di-p-tolylacetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, specifically, is derived from di-p-tolylhydroxyacetic acid and methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-p-tolylhydroxyacetic acid methyl ester typically involves the esterification of di-p-tolylhydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used include sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of di-p-tolylhydroxyacetic acid methyl ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process involves the same esterification reaction but on a larger scale, with careful control of temperature, pressure, and catalyst concentration to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2,2-di-p-tolylacetate can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to di-p-tolylhydroxyacetic acid and methanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used, with the reaction carried out under reflux.
Major Products Formed
Hydrolysis: Di-p-tolylhydroxyacetic acid and methanol.
Reduction: Di-p-tolylhydroxyacetic alcohol.
Transesterification: A different ester and methanol.
Scientific Research Applications
Methyl 2-hydroxy-2,2-di-p-tolylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of di-p-tolylhydroxyacetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active di-p-tolylhydroxyacetic acid, which can then interact with its target. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-hydroxy-2,2-di-p-tolylacetate can be compared with other esters like:
Methyl acetate: A simple ester with similar chemical properties but different applications.
Ethyl acetate: Another common ester used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Uniqueness
What sets di-p-tolylhydroxyacetic acid methyl ester apart is its specific structure, which imparts unique chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
methyl 2-hydroxy-2,2-bis(4-methylphenyl)acetate |
InChI |
InChI=1S/C17H18O3/c1-12-4-8-14(9-5-12)17(19,16(18)20-3)15-10-6-13(2)7-11-15/h4-11,19H,1-3H3 |
InChI Key |
INZXAUFHEMBBLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)OC)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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